Bis(2-fluoroethyl)(2-methoxyethyl)amine
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Overview
Description
Bis(2-fluoroethyl)(2-methoxyethyl)amine: is a chemical compound with the molecular formula C7H15F2NO and a molecular weight of 167.2 g/mol It is known for its unique structure, which includes both fluoroethyl and methoxyethyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-fluoroethyl)(2-methoxyethyl)amine typically involves the reaction of 2-fluoroethylamine with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Bis(2-fluoroethyl)(2-methoxyethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluoroethyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-fluoroethyl)(2-methoxyethyl)amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Bis(2-fluoroethyl)(2-methoxyethyl)amine involves its interaction with molecular targets through its fluoroethyl and methoxyethyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may bind to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but lacks the fluoroethyl groups.
Bis(2-fluoroethyl)amine: Contains fluoroethyl groups but lacks the methoxyethyl group.
Uniqueness: Bis(2-fluoroethyl)(2-methoxyethyl)amine is unique due to the presence of both fluoroethyl and methoxyethyl groups. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N,N-bis(2-fluoroethyl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2NO/c1-11-7-6-10(4-2-8)5-3-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKJMNHZEFGKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCF)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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